molecular formula C19H14ClNOS B11539673 (5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone

(5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone

Cat. No.: B11539673
M. Wt: 339.8 g/mol
InChI Key: MYQIYOYWZHVBTB-UHFFFAOYSA-N
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Description

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE is an organic compound characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE typically involves the following steps:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of 2-benzoyl-4-chlorophenol with thionyl chloride to form 2-benzoyl-4-chlorobenzoyl chloride.

    Condensation Reaction: The benzoyl chloride intermediate is then reacted with 3-methylthiophene-2-carbaldehyde in the presence of a base such as triethylamine to form the desired imine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(2-THIENYL)METHANIMINE: Similar structure but with a thiophene ring instead of a methylthiophene ring.

    (E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-THIENYL)METHANIMINE: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

(E)-N-(2-BENZOYL-4-CHLOROPHENYL)-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE is unique due to the presence of the methylthiophene moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14ClNOS

Molecular Weight

339.8 g/mol

IUPAC Name

[5-chloro-2-[(3-methylthiophen-2-yl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C19H14ClNOS/c1-13-9-10-23-18(13)12-21-17-8-7-15(20)11-16(17)19(22)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

MYQIYOYWZHVBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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